molecular formula C16H27NO B5023007 N,N-diethyl-3-(mesityloxy)-1-propanamine

N,N-diethyl-3-(mesityloxy)-1-propanamine

Cat. No. B5023007
M. Wt: 249.39 g/mol
InChI Key: NFUFDDGHVACFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-3-(mesityloxy)-1-propanamine, also known as MDPH, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of amphetamine and has been studied for its potential use in scientific research.

Mechanism of Action

N,N-diethyl-3-(mesityloxy)-1-propanamine works by increasing the levels of serotonin and norepinephrine in the brain. It does this by blocking the reuptake of these neurotransmitters by the presynaptic neurons. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can have a variety of effects on the brain, including improving mood, reducing anxiety, and increasing alertness.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to increase heart rate and blood pressure, which are common physiological effects of stimulants.

Advantages and Limitations for Lab Experiments

N,N-diethyl-3-(mesityloxy)-1-propanamine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It has also been shown to have a high affinity for the serotonin and norepinephrine transporters, which makes it a useful tool for studying these systems. However, there are also some limitations to the use of this compound in laboratory experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It is also a psychoactive substance, which means that it can have effects on behavior and cognitive function that may confound experimental results.

Future Directions

There are a number of future directions for research on N,N-diethyl-3-(mesityloxy)-1-propanamine. One area of interest is its potential use as a treatment for depression and anxiety disorders. Another area of interest is its potential use as a treatment for addiction. There is also interest in studying the long-term effects of this compound on the brain and behavior. Finally, there is interest in developing new derivatives of this compound that may have improved pharmacological properties.

Synthesis Methods

N,N-diethyl-3-(mesityloxy)-1-propanamine can be synthesized through a three-step process. The first step involves the reaction of mesityloxide with diethylamine to form N,N-diethyl-mesityloxide. The second step involves the reduction of N,N-diethyl-mesityloxide with lithium aluminum hydride to form N,N-diethyl-3-mesityloxy-1-propanamine. The final step involves the quaternization of N,N-diethyl-3-mesityloxy-1-propanamine with methyl iodide to form this compound.

Scientific Research Applications

N,N-diethyl-3-(mesityloxy)-1-propanamine has been studied for its potential use as a research tool in neuroscience and pharmacology. It has been shown to have a high affinity for the serotonin transporter and the norepinephrine transporter, which are important targets for the treatment of depression and anxiety disorders. This compound has also been shown to have a low affinity for the dopamine transporter, which makes it a potential candidate for the treatment of addiction.

properties

IUPAC Name

N,N-diethyl-3-(2,4,6-trimethylphenoxy)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-6-17(7-2)9-8-10-18-16-14(4)11-13(3)12-15(16)5/h11-12H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUFDDGHVACFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=C(C=C(C=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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